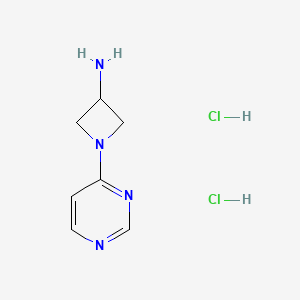

1-(嘧啶-4-基)氮杂环丁-3-胺二盐酸盐

描述

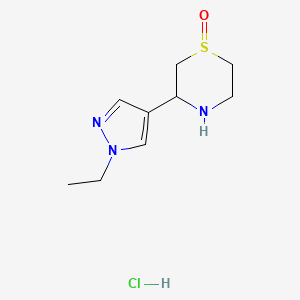

1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N4 and a molecular weight of 223.1 g/mol . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride is1S/C7H10N4.2ClH/c8-7-10-2-1-6(11-7)5-3-9-4-5;;/h1-2,5,9H,3-4H2,(H2,8,10,11);2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis

1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride is a powder at room temperature . For more detailed physical and chemical properties such as melting point, boiling point, and density, it’s recommended to refer to specialized chemical databases or material safety data sheets.科学研究应用

合成和抗菌活性:

- 已经合成了一系列嘧啶-氮杂环丁酮类似物,包括1-(嘧啶-4-基)氮杂环丁-3-胺二盐酸盐的衍生物,并评估了它们的抗菌和抗结核活性。值得注意的是,这些化合物对细菌、真菌和结核分枝杆菌菌株表现出有希望的活性,表明它们在设计新的抗菌和抗结核化合物中的潜力(Chandrashekaraiah et al., 2014)。

药物开发中的生物转化:

- 该化合物已在阿尔茨海默病治疗中使用的β-分泌酶抑制剂的生物转化研究中被引用。探索了这些化合物的代谢命运,结果表明给药后代谢和排泄显着,突出了其在理解药物代谢和设计中的重要性(Lindgren et al., 2013)。

化学性质和反应:

- 氮杂环丁和氮杂环丁-2-酮,1-(嘧啶-4-基)氮杂环丁-3-胺二盐酸盐所属的类别,以其在化学反应中的热稳定性和多功能性而闻名。它们是各种具有生物活性的化合物的先驱,包括具有潜在抗菌、抗结核和抗癌活性的化合物。它们在环状产物和β-内酰胺的合成中的作用(通常用作抗菌剂)突出了它们在药物化学中的重要性(Singh et al., 2008)。

抗抑郁和益智潜力:

- 已经合成氮杂环丁酮衍生物并评估了它们的抗抑郁和益智(认知增强)特性。这突出了氮杂环丁酮骨架在中枢神经系统相关药物治疗中的潜力,并开辟了开发更有效的CNS活性剂的途径(Thomas et al., 2016)。

结构和抗菌研究:

- 已经对氮杂环丁-2-酮衍生物(包括1-(嘧啶-4-基)氮杂环丁-3-胺二盐酸盐)进行了结构分析和抗菌评估。这些研究提供了对它们的化学性质和作为抗菌剂的潜力的见解,强调了它们对重要细菌菌株的温和抗菌活性(Ramachandran et al., 2022)。

安全和危害

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264).

作用机制

Target of Action

The primary target of 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters and modulating cognitive and sleep-wake functions .

Mode of Action

1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride interacts with the histamine H3 receptor, leading to changes in the receptor’s activity .

Biochemical Pathways

The interaction of 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride with the histamine H3 receptor affects various biochemical pathways. These pathways are involved in the regulation of neurotransmitter release and cognitive function

Pharmacokinetics

It has been noted that the compound has good metabolic stability , which suggests that it may have favorable bioavailability.

Result of Action

Its interaction with the histamine h3 receptor suggests that it may influence neurotransmitter release and cognitive function .

生化分析

Biochemical Properties

1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial for regulating neurotransmitter release, including histamine, acetylcholine, serotonin, noradrenaline, and dopamine . The nature of these interactions involves binding to the receptor sites, which modulates the receptor’s activity and influences downstream signaling pathways.

Cellular Effects

The effects of 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with histamine H3 receptors affects the release of neurotransmitters, thereby impacting neuronal communication and cognitive functions . Additionally, it may alter gene expression patterns related to neurotransmitter synthesis and degradation, further influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to histamine H3 receptors, acting as a partial agonist . This binding modulates the receptor’s conformation, leading to either inhibition or activation of downstream signaling pathways. The compound’s influence on gene expression is mediated through its interaction with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in neurotransmitter metabolism and signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on neurotransmitter release and receptor activity, although the exact duration of these effects varies depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively modulates neurotransmitter release without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including alterations in behavior and physiological functions. Threshold effects have been observed, where a specific dosage range elicits the desired biochemical response without causing toxicity.

Metabolic Pathways

1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . The compound’s influence on metabolic flux and metabolite levels is mediated through its effects on enzyme activity and gene expression. For instance, its interaction with histamine H3 receptors can alter the synthesis and release of histamine, thereby affecting overall metabolic balance.

Transport and Distribution

The transport and distribution of 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biochemical activity, as it needs to reach specific target sites to exert its effects.

Subcellular Localization

1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

属性

IUPAC Name |

1-pyrimidin-4-ylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.2ClH/c8-6-3-11(4-6)7-1-2-9-5-10-7;;/h1-2,5-6H,3-4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXHBGLEUHMKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

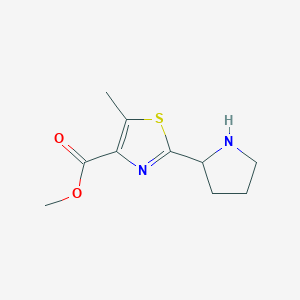

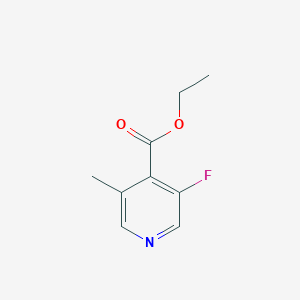

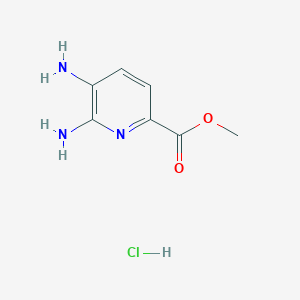

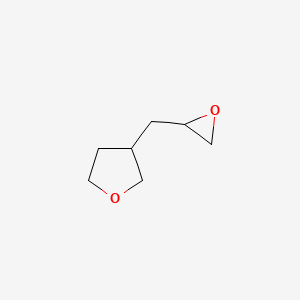

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1433461.png)

![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1433466.png)

![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt](/img/structure/B1433473.png)

![Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1433474.png)

![Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1433475.png)

![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433480.png)